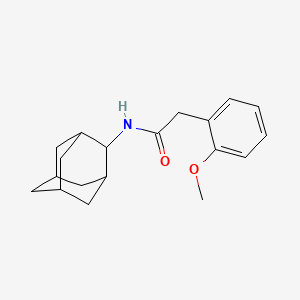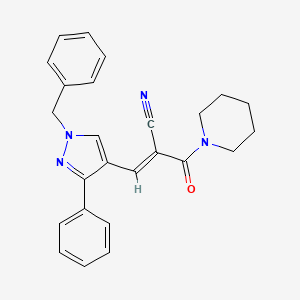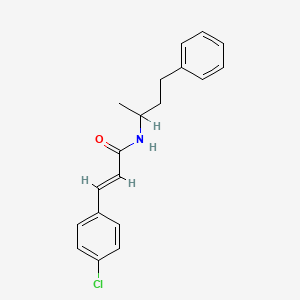![molecular formula C22H19ClN2O2S B5379925 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-diethoxyphenyl)acrylonitrile](/img/structure/B5379925.png)
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-diethoxyphenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-diethoxyphenyl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "CTA" and has been synthesized using various methods. In
Mécanisme D'action
The mechanism of action of CTA is not fully understood, but it is believed to inhibit the activity of various enzymes involved in cancer cell growth, inflammation, and bacterial/viral infections. CTA has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and survival. CTA has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
CTA has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory mediators, and inhibit bacterial/viral growth. CTA has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CTA in lab experiments is its ability to inhibit the activity of various enzymes involved in cancer cell growth, inflammation, and bacterial/viral infections. This makes it a potential candidate for the development of new cancer treatments, anti-inflammatory drugs, and antibiotics. However, one of the limitations of using CTA in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of CTA.
Orientations Futures
There are many potential future directions for research involving CTA. One direction is the development of new cancer treatments that target the activity of CK2 and other enzymes inhibited by CTA. Another direction is the development of new anti-inflammatory drugs that target the activity of COX-2 and other inflammatory mediators. Additionally, further studies are needed to determine the potential side effects of CTA and its optimal dosage for use in humans.
Méthodes De Synthèse
The synthesis of CTA involves the reaction of 2-(4-chlorophenyl)-1,3-thiazole-4-carbaldehyde with 2,4-diethoxybenzaldehyde in the presence of potassium carbonate and acetonitrile. This reaction results in the formation of CTA as a yellow solid with a melting point of 175-177°C.
Applications De Recherche Scientifique
CTA has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells. CTA has also been shown to have anti-inflammatory properties and can be used to treat various inflammatory diseases. Additionally, CTA has been found to have anti-bacterial and anti-viral activity, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-diethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2S/c1-3-26-19-10-7-16(21(12-19)27-4-2)11-17(13-24)22-25-20(14-28-22)15-5-8-18(23)9-6-15/h5-12,14H,3-4H2,1-2H3/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERDGAGZGPZAGF-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B5379843.png)


![6-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5379863.png)
![methyl 3-[(2-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5379864.png)

![2-amino-4-(2-fluorophenyl)-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5379890.png)
![2-(3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-5-methyl-1H-pyrazol-1-yl)-N-methylacetamide](/img/structure/B5379896.png)
![3-(4-methylphenyl)-3-[(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-1-propanol](/img/structure/B5379920.png)
![3-{2-[(2-chlorobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5379931.png)
![2-(methoxymethyl)-7-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5379932.png)


![5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379959.png)